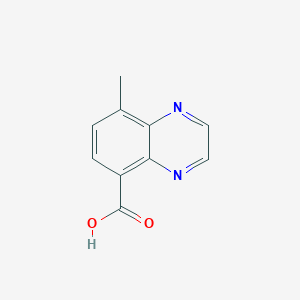
N'-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpentan-3-ylidene moiety, and a hydrazinecarboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE typically involves the condensation of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
化学反応の分析
Types of Reactions
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE
- DIMETHYLPENTAN-3-YLIDENEHYDRAZINECARBOXYLATE
- TERT-BUTYL HYDRAZINECARBOXYLATE
Uniqueness
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group and the dimethylpentan-3-ylidene moiety enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl N-(2,2-dimethylpentan-3-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15) |
InChIキー |
GBQCWTIAMWDUCH-UHFFFAOYSA-N |
正規SMILES |
CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)
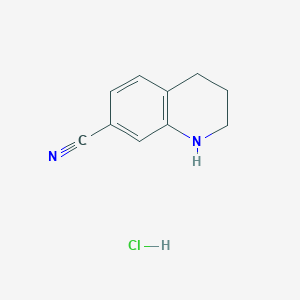
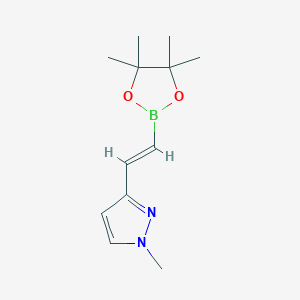
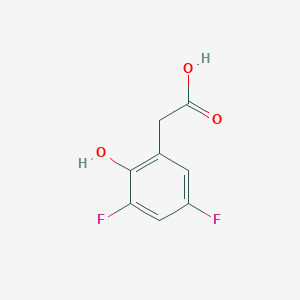
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
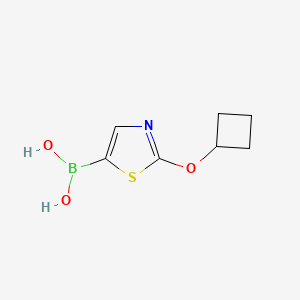
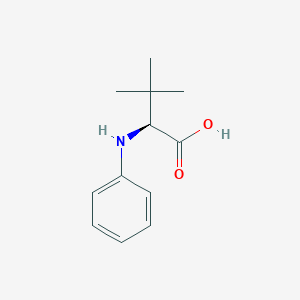
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
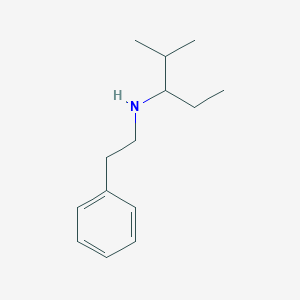
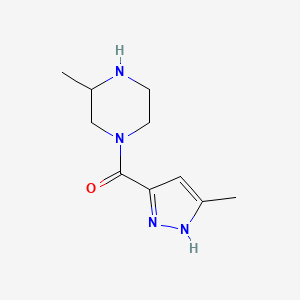


![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)
